molecular formula C11H8O2S B8643345 4-(Thiophene-2-carbonyl)phenol

4-(Thiophene-2-carbonyl)phenol

Cat. No. B8643345
M. Wt: 204.25 g/mol
InChI Key: BVLDPAXUXIUXKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04281009

Procedure details

2.0 Grams of 2-(4-hydroxybenzoyl)thiophene were heated together with 5.3 g of potassium cyanide, 17.1 g of ammonium carbonate, 20 ml. of formamide and 10 ml. of water in a stainless steel bomb with occasional stirring at 120° C. for 72 hours. The reaction liquid was adjusted to pH 4 with concentrated hydrochloric acid and then mixed with water to form precipitates. The precipitates thus formed were washed with water, filtered and extracted with ethanol while they were hot. The extract was heated together with a small amount of active carbon under reflux, filtered while it was hot and then cooled to obtain 2.0 g of 5-(4-hydroxyphenyl)-5-(2-thienyl)hydantoin in the form of white crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:14]=[CH:13][C:5]([C:6]([C:8]2[S:9][CH:10]=[CH:11][CH:12]=2)=O)=[CH:4][CH:3]=1.[C-]#[N:16].[K+].[C:18](=[O:21])([O-])[O-].[NH4+].[NH4+].[CH:24]([NH2:26])=[O:25].Cl>O>[OH:1][C:2]1[CH:14]=[CH:13][C:5]([C:6]2([C:8]3[S:9][CH:10]=[CH:11][CH:12]=3)[NH:16][C:24](=[O:25])[NH:26][C:18]2=[O:21])=[CH:4][CH:3]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)C=2SC=CC2)C=C1
Name
Quantity
5.3 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
17.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction liquid
CUSTOM
Type
CUSTOM
Details
to form
CUSTOM
Type
CUSTOM
Details
precipitates
CUSTOM
Type
CUSTOM
Details
The precipitates thus
CUSTOM
Type
CUSTOM
Details
formed
WASH
Type
WASH
Details
were washed with water
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with ethanol while they
TEMPERATURE
Type
TEMPERATURE
Details
The extract was heated together with a small amount of active carbon
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
filtered while it
TEMPERATURE
Type
TEMPERATURE
Details
cooled

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C1(C(NC(N1)=O)=O)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.